
Acétate de (4-chloro-3-méthylpyridin-2-yl)méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-methylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Applications De Recherche Scientifique
(4-Chloro-3-methylpyridin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that (4-Chloro-3-methylpyridin-2-yl)methyl acetate might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-3-methylpyridin-2-yl)methyl acetate. It’s worth noting that the stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, pH, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
(4-Chloro-3-methylpyridin-2-yl)methyl acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a process impurity of Rabeprazole . The interactions of (4-Chloro-3-methylpyridin-2-yl)methyl acetate with enzymes and proteins are crucial for the formation of the desired end products. These interactions typically involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of (4-Chloro-3-methylpyridin-2-yl)methyl acetate on various types of cells and cellular processes are not extensively documented. As an intermediate in pharmaceutical synthesis, it is likely to influence cell function indirectly through its role in the production of active pharmaceutical ingredients. These ingredients can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Rabeprazole, which is synthesized using (4-Chloro-3-methylpyridin-2-yl)methyl acetate, is known to inhibit the proton pump in gastric parietal cells, thereby reducing gastric acid secretion .
Molecular Mechanism
The molecular mechanism of action of (4-Chloro-3-methylpyridin-2-yl)methyl acetate involves its interactions with biomolecules during the synthesis of other compounds. It acts as a substrate for various enzymes, facilitating the formation of covalent bonds and the subsequent production of the desired end products. In the case of Rabeprazole synthesis, (4-Chloro-3-methylpyridin-2-yl)methyl acetate undergoes a series of chemical reactions, including acetylation and chlorination, to form the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-3-methylpyridin-2-yl)methyl acetate can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies on the effects of (4-Chloro-3-methylpyridin-2-yl)methyl acetate on cellular function are limited, but it is essential to consider its stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Chloro-3-methylpyridin-2-yl)methyl acetate in animal models can vary with different dosages. At low doses, the compound may not exhibit significant effects, while at higher doses, it could potentially cause toxic or adverse effects. Studies on the dosage effects of (4-Chloro-3-methylpyridin-2-yl)methyl acetate are limited, but it is crucial to determine the appropriate dosage range to avoid toxicity and ensure the desired therapeutic effects .
Metabolic Pathways
(4-Chloro-3-methylpyridin-2-yl)methyl acetate is involved in various metabolic pathways, particularly in the synthesis of pharmaceuticals. It interacts with enzymes and cofactors that facilitate its conversion into the desired end products. For example, during the synthesis of Rabeprazole, (4-Chloro-3-methylpyridin-2-yl)methyl acetate undergoes acetylation and chlorination reactions, which are catalyzed by specific enzymes . These metabolic pathways are essential for the efficient production of the final pharmaceutical compounds.
Transport and Distribution
The transport and distribution of (4-Chloro-3-methylpyridin-2-yl)methyl acetate within cells and tissues are not well-documented. As an intermediate in pharmaceutical synthesis, it is likely to be transported and distributed through various cellular compartments and tissues. The compound may interact with transporters or binding proteins that facilitate its movement within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of (4-Chloro-3-methylpyridin-2-yl)methyl acetate is not extensively studied. It is likely to be localized in specific cellular compartments where it can interact with enzymes and other biomolecules involved in its metabolic pathways. Targeting signals or post-translational modifications may direct (4-Chloro-3-methylpyridin-2-yl)methyl acetate to specific organelles, influencing its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Chloro-3-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylpyridin-2-yl)methyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Hydrolysis: (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
Oxidation: (4-Chloro-3-methylpyridine-2-carboxylic acid).
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-pyridin-2-yl)methanol: A precursor in the synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate.
(4-Chloro-3-methylpyridine): A related compound with similar structural features but lacking the ester functional group.
(4-Chloro-3-methylpyridine-2-carboxylic acid): An oxidation product of (4-Chloro-3-methylpyridin-2-yl)methyl acetate.
Uniqueness
(4-Chloro-3-methylpyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ester group provides a site for hydrolysis and esterification reactions, while the chloro and methyl substituents offer opportunities for further functionalization.
Propriétés
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTAYQLERRPGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
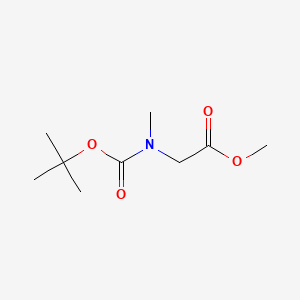
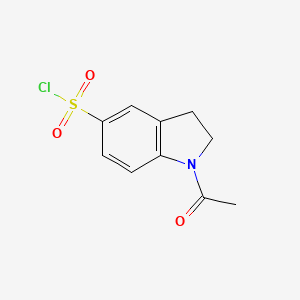

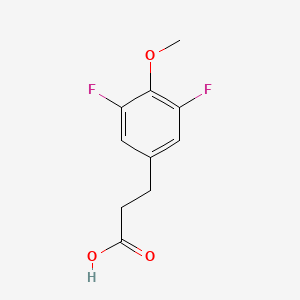

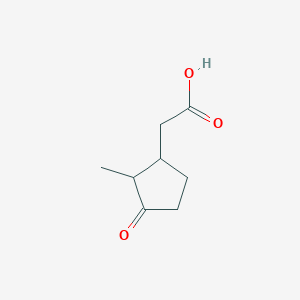
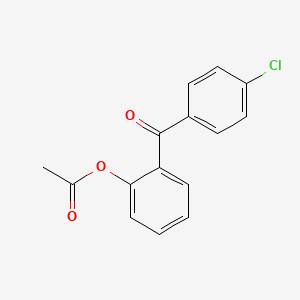
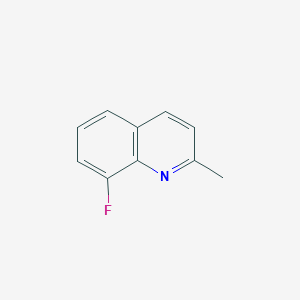
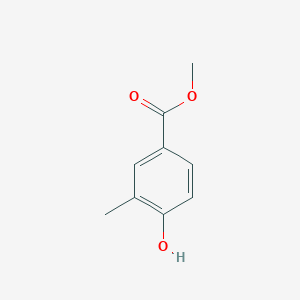


![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)


